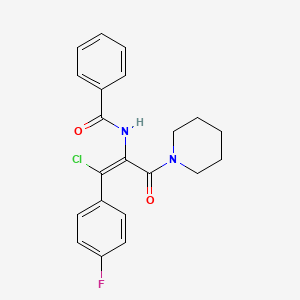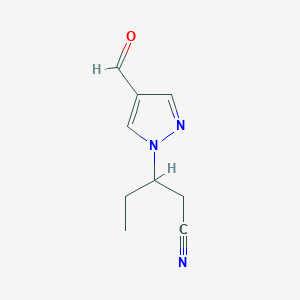
Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate is a complex organic compound with a unique structure that includes a morpholine ring substituted with tert-butyl, methyl, and dimethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the formation of the morpholine ring through cyclization reactions, followed by the introduction of tert-butyl and methyl groups via alkylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl and methyl groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicinal chemistry, ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate is explored for its potential as a drug candidate. Its ability to interact with biological targets, such as receptors and enzymes, makes it a promising compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other materials.
作用机制
The mechanism of action of ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. In medicinal applications, it may act as an agonist or antagonist at receptor sites, modulating physiological responses.
相似化合物的比较
Similar Compounds
- ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate
- ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxamide
- ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylic acid
Uniqueness
The uniqueness of ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate lies in its specific substitution pattern on the morpholine ring. This pattern imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
分子式 |
C13H23NO5 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC 名称 |
4-O-tert-butyl 3-O-methyl (3R)-6,6-dimethylmorpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-8-13(4,5)18-7-9(14)10(15)17-6/h9H,7-8H2,1-6H3/t9-/m1/s1 |
InChI 键 |
OQAXKPFDEGWERL-SECBINFHSA-N |
手性 SMILES |
CC1(CN([C@H](CO1)C(=O)OC)C(=O)OC(C)(C)C)C |
规范 SMILES |
CC1(CN(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11785972.png)
![(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11785992.png)








